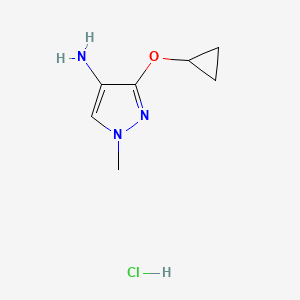![molecular formula C6H9BrF2O B15317041 [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)
[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol: is an organic compound with the molecular formula C6H9BrF2O. This compound features a cyclobutyl ring substituted with bromomethyl and difluoromethyl groups, making it a unique and interesting molecule for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol typically involves the bromination of a precursor cyclobutyl compound followed by the introduction of difluoromethyl groups. One common method includes the reaction of cyclobutylmethanol with bromine in the presence of a suitable solvent and catalyst to introduce the bromomethyl group. Subsequent fluorination reactions introduce the difluoromethyl groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol can undergo oxidation to form corresponding aldehydes or ketones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of difluorocyclobutyl aldehydes or ketones.
Reduction: Formation of [1-(Methyl)-3,3-difluorocyclobutyl]methanol.
Substitution: Formation of [1-(Azidomethyl)-3,3-difluorocyclobutyl]methanol or [1-(Thioureidomethyl)-3,3-difluorocyclobutyl]methanol.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Organic Synthesis:
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural features.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Agrochemicals: Potential use in the synthesis of novel agrochemical compounds.
Mecanismo De Acción
The mechanism by which [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity or function. The bromomethyl group can act as an electrophile, participating in various biochemical reactions, while the difluoromethyl groups can influence the compound’s stability and reactivity.
Comparación Con Compuestos Similares
[1-(Bromomethyl)-3-cyclohexene]: Similar in structure but lacks the difluoromethyl groups, leading to different reactivity and applications.
[1-(Bromomethyl)-3,3-difluorocyclopentyl]methanol: Similar but with a cyclopentyl ring, which may affect its chemical properties and uses.
Uniqueness:
- The presence of both bromomethyl and difluoromethyl groups in [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol makes it unique, providing distinct reactivity and potential applications in various fields.
This compound’s unique structure and reactivity make it a valuable subject of study in organic chemistry, pharmaceuticals, and material science.
Propiedades
Fórmula molecular |
C6H9BrF2O |
|---|---|
Peso molecular |
215.04 g/mol |
Nombre IUPAC |
[1-(bromomethyl)-3,3-difluorocyclobutyl]methanol |
InChI |
InChI=1S/C6H9BrF2O/c7-3-5(4-10)1-6(8,9)2-5/h10H,1-4H2 |
Clave InChI |
WDTDFAVUHNKCTD-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)(CO)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


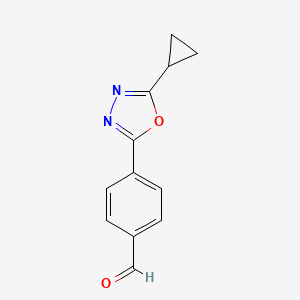

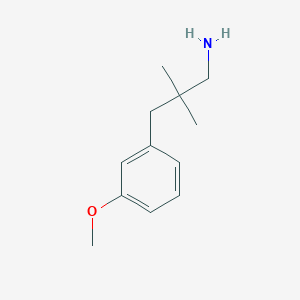
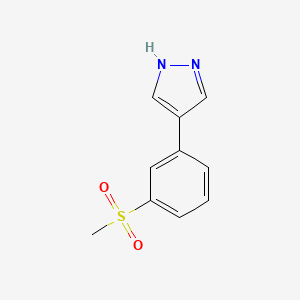

![N-[2-bromo-4-(trifluoromethoxy)phenyl]-N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamide](/img/structure/B15316988.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15316995.png)
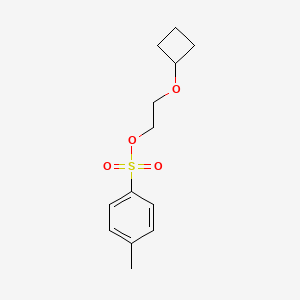
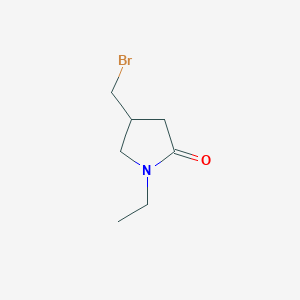
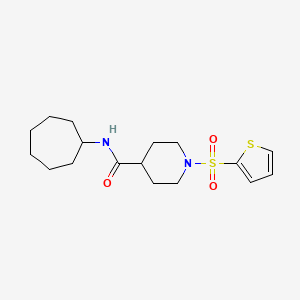
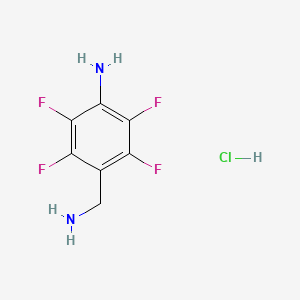
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15317035.png)

